Paroxetine hydrochloride
Overview
Description
Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is marketed under various brand names, including Paxil and Seroxat . This compound is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . It has also been used to treat premature ejaculation and hot flashes due to menopause .
Mechanism of Action
Target of Action
Paroxetine hydrochloride, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter in the brain . This transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, anxiety, and happiness .
Mode of Action
This increased availability of serotonin enhances serotonergic neurotransmission, leading to improved mood and reduced anxiety . It’s worth noting that paroxetine is highly potent and selective in its inhibition of serotonin reuptake, and has little effect on other neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by paroxetine is the serotonin system. By inhibiting the reuptake of serotonin, paroxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety symptoms .
Pharmacokinetics
This compound is completely absorbed after oral dosing . It is well-tolerated in most patients and has a similar adverse effect profile to other members of its drug class . The controlled release formulation of paroxetine was designed to decrease the likelihood of nausea that is sometimes associated with the drug .
Result of Action
The molecular and cellular effects of paroxetine’s action primarily involve the potentiation of serotonergic activity in the central nervous system . This results in mood elevation and reduction of anxiety symptoms, making paroxetine effective in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, social anxiety disorder, generalized anxiety disorder, and posttraumatic stress disorder .
Action Environment
The efficacy and stability of paroxetine can be influenced by various environmental factors. For instance, the presence of certain medical conditions or the concurrent use of other medications can affect how paroxetine works in the body . Additionally, individual factors such as age, gender, genetics, and overall health status can also impact the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Paroxetine hydrochloride interacts with several molecular targets, including enzymes and proteins involved in serotonin reuptake . It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This selective inhibition of serotonin reuptake is the primary biochemical reaction involving this compound .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons in the brain . It increases the amount of the hormone serotonin that the body makes and releases in the brain . This influences cell function by impacting cell signaling pathways and gene expression related to serotonin . It also affects cellular metabolism by modulating the reuptake of serotonin .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of serotonin reuptake . It binds to serotonin reuptake transporters on the presynaptic neuron, blocking the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found to have a mean elimination half-life of about 21 hours . This suggests that the drug’s effects may persist for a significant period after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At therapeutic doses, it has been shown to improve sperm quality . When administered to healthy animals at higher doses, it has been found to impair male reproductive performance .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily via the CYP2D6 enzyme . This metabolic pathway involves the conversion of paroxetine into various metabolites .
Transport and Distribution
This compound is extensively absorbed from the gastrointestinal tract, with only 1% remaining in the plasma . It distributes throughout the body, including the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily within the neurons of the brain . Given its role as a serotonin reuptake inhibitor, it is likely to be localized at the presynaptic neuron near the synaptic cleft, where serotonin reuptake occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paroxetine hydrochloride can be synthesized through several routes. One common method involves the reaction of 4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is often produced using a fluidized bed system equipped with a bottom spraying device. The pellet cores are preheated to around 70°C before the spraying of the liquid this compound solution . This method ensures good drug stability, high drug loading capacity, and good compliance .
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert paroxetine to its corresponding secondary amine.
Substitution: Paroxetine can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include paroxetine N-oxide, secondary amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Paroxetine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications but different pharmacokinetic properties.
Citalopram: An SSRI known for its high selectivity for the serotonin transporter.
Uniqueness
Paroxetine hydrochloride is unique among SSRIs due to its potent inhibition of serotonin reuptake and its relatively short half-life compared to other SSRIs . This can lead to a higher likelihood of withdrawal symptoms upon cessation, which is a consideration in its clinical use .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-RVXRQPKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent) | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50228914 | |
Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78246-49-8, 130855-16-2, 110429-35-1 | |
Record name | Paroxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654 | |
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Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PAROXETINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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